



# Application Note: Detection of Apoptosis by Flow Cytometry Using Ac-DEVD-AFC

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Compound of Interest		
Compound Name:	Ac-DEVD-AFC	
Cat. No.:	B2754291	Get Quote

#### Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development and homeostasis.[1][2] It is characterized by distinct morphological features, including cell shrinkage, chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies.[1][3] The process is executed by a family of cysteine proteases known as caspases, which exist as inactive zymogens in healthy cells.[3][4] Upon receiving an apoptotic signal, initiator caspases (e.g., caspase-8, caspase-9) are activated and in turn cleave and activate executioner caspases (e.g., caspase-3, caspase-7).[3]

Caspase-3 is a critical executioner caspase, responsible for cleaving a broad spectrum of cellular proteins, ultimately leading to the dismantling of the cell.[1][5] The activation of caspase-3 is considered a key indicator of apoptosis.[2][4] Therefore, detecting its activity provides a reliable method for identifying and quantifying apoptotic cells.

#### Principle of the Assay

This protocol utilizes the fluorogenic substrate N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-trifluoromethylcoumarin (**Ac-DEVD-AFC**) to measure caspase-3 activity in individual cells via flow cytometry. The tetrapeptide sequence DEVD is a highly specific target for caspase-3, derived from the cleavage site in one of its natural substrates, poly (ADP-ribose) polymerase (PARP).[6][7]

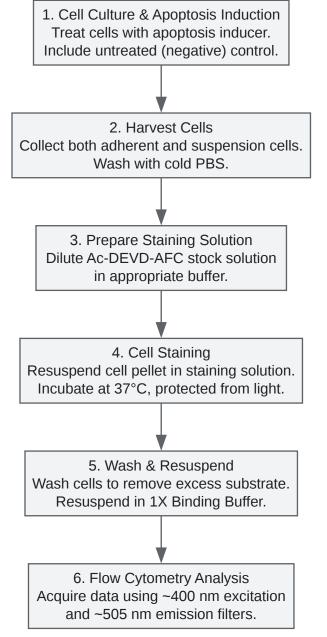


The **Ac-DEVD-AFC** substrate is cell-permeable and non-fluorescent. In apoptotic cells, activated caspase-3 cleaves the substrate between the aspartate (D) and AFC moieties.[6] This cleavage releases the 7-amino-4-trifluoromethylcoumarin (AFC) group, which is highly fluorescent.[7][8] The intensity of the fluorescence, which can be measured by flow cytometry, is directly proportional to the amount of active caspase-3 in the cell. The free AFC fluorophore is detected using an excitation wavelength of approximately 400 nm and an emission wavelength of around 505 nm.[7][8]

## **Caspase-3 Activation Signaling Pathway**

The activation of the executioner Caspase-3 is a point of convergence for both the intrinsic and extrinsic apoptosis pathways.





Ac-DEVD-AFC Flow Cytometry Workflow

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